![molecular formula C11H14Br2N2 B2952544 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803588-93-3](/img/structure/B2952544.png)

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

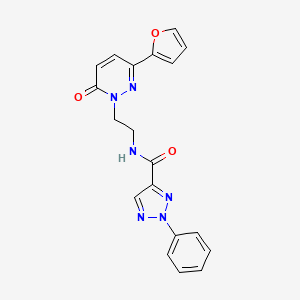

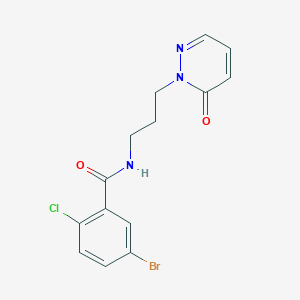

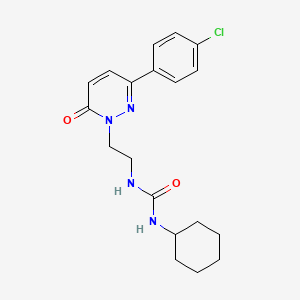

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C11H14Br2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an imidazole ring, with a bromine atom attached at the 7th position and a tert-butyl group at the 2nd position .科学的研究の応用

Synthesis and Chemical Reactivity

- Facilitation by Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been utilized to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the potential of ionic liquids in simplifying reaction workups and enhancing yields. This method's efficiency is highlighted by the ease of separating the ionic liquid from the product, allowing for its reuse in subsequent reactions (Shaabani et al., 2006).

- Iodine-Mediated Cyclization: The synthesis of 2-carbonylimidazo[1,2-a]pyridines via iodine-mediated intramolecular cyclization of 2-amino-N-propargyl-pyridinium bromides has been developed. This approach is metal-free, showcasing a novel route to obtain variously substituted imidazo[1,2-a]pyridine derivatives with good to excellent yields and functional group tolerance (Pandey et al., 2016).

Catalytic Applications

- Palladium-Catalyzed Arylation: A study demonstrated the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This method highlights the compound's role in facilitating catalyzed reactions that are significant for developing pharmaceutical and material chemistry applications (Li et al., 2003).

Novel Synthetic Routes

- Halogenation Techniques: Research has been conducted on the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as halogen sources in the presence of K2S2O8. This method offers an efficient and rapid access to halogenated imidazo[1,2-a]pyridines, which are crucial intermediates for further chemical transformations (Katrun & Kuhakarn, 2019).

作用機序

The mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is not specified in the available resources. As a research chemical, its effects and interactions with other compounds are likely the subject of ongoing study.

Safety and Hazards

特性

IUPAC Name |

7-bromo-2-tert-butylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9;/h4-7H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBBWRVJINBDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)

![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)